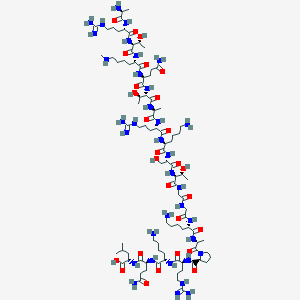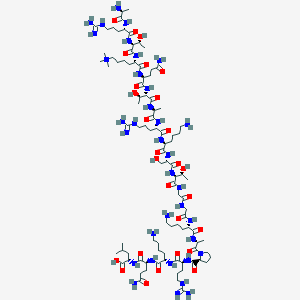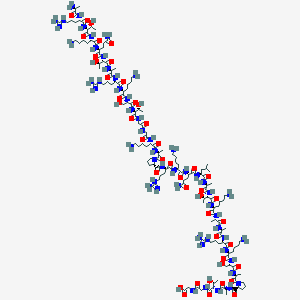
Cy5-Huwentoxin-IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Huwentoxin IV (HwTx-IV) is a neurotoxin that was originally isolated from Haplopelma schmidti (Chinese bird spider). This lethal neurotoxin acts selectively on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, with an IC50 of 30 nM in rat DRG neurons. It preferentially inhibits neuronal voltage-gated sodium channel subtype hNav1.7 (SCN9A, IC50 is 26 nM), rNav1.2 (SCN2A, IC50 is 150 nM), and rNav1.3 (SCN3A, IC50 is 338 nM), compared with muscle subtypes rNav1.4 (SCN4A) and hNav1.5 (SCN5A) (IC50 is > 10 µM). Huwentoxin IV inhibits the activation of sodium channels by trapping the voltage sensor of domain II of the site 4 in the inward, closed configuration. Cy5-Huwentoxin IV is a fluorescently tagged version of Huwentoxin IV.
Aplicaciones Científicas De Investigación
Neurotoxin Characterization and Structure
Cy5-Huwentoxin-IV, derived from spider venom, is a potent neurotoxin. Its molecular structure includes three disulfide bridges and a double-stranded antiparallel β-sheet, placing it in the inhibitor cystine knot structural family. This toxin specifically inhibits neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels without affecting tetrodotoxin-resistant (TTX-R) channels. The detailed structure and the crucial role of positively charged residues, especially Arg-26, in its binding to neuronal sodium channels, are noted. This information is foundational in understanding the toxin's interaction with its targets and potentially in the development of novel therapeutic agents (Peng et al., 2002).
Recombinant Expression and Potential Applications
Cy5-Huwentoxin-IV has been expressed recombinantly, offering a pathway to large-scale production. This capability is crucial for its potential use in analgesics, given its inhibitory action on Nav1.7 channels. The research highlights the importance of the C-terminal structure in the peptide's potency, revealing that modifications at the C-terminal end can significantly impact the peptide's effectiveness. This insight is valuable for developing more potent and specific peptides for potential therapeutic applications (Sermadiras et al., 2013).
Inhibition of Central Neuronal Sodium Channels
Synthetic versions of Cy5-Huwentoxin-IV have been shown to inhibit sodium channels in central neurons, albeit with a lower affinity compared to peripheral neurons. This differential sensitivity suggests a possible selectivity in the toxin's action, which could be exploited in designing drugs targeting specific neuronal pathways. The unique mechanism of action, distinct from other known toxins, indicates its potential as a lead compound for therapeutic development (Xiao et al., 2008).
Propiedades
Apariencia |
dark lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Leu-Glu-Ile-Phe-Lys-Ala-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Lys-Leu-Val-Cys24-Ser-Arg-Lys-Thr-Arg-Trp-Cys31-Lys-Tyr-Gln-Ile-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys24 and Cys16-Cys31Length (aa): 35 |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






